(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride
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Overview
Description
(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxylic acid group, and a piperidine ring in its structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as (S)-2-amino-3-(piperidin-4-yl)propanoic acid.
Activation: The carboxylic acid group is activated using reagents like thionyl chloride to form an acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with an amine source to form the dihydrochloride salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as iron or tin chloride are employed.
Substitution: Electrophiles like alkyl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride: can be compared with other similar compounds, such as:
L-lysine: Another amino acid with a similar structure but different functional groups.
Piperidine derivatives: Compounds containing the piperidine ring but with different substituents.
Properties
CAS No. |
1083175-32-9 |
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Molecular Formula |
C8H18Cl2N2O2 |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h6-7,10H,1-5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
InChI Key |
NYLYRKPSUMZBHT-KLXURFKVSA-N |
Isomeric SMILES |
C1CNCCC1C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1CNCCC1CC(C(=O)O)N.Cl.Cl |
Purity |
0 |
Origin of Product |
United States |
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